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molecular formula C12H22O4 B1588205 2-Butyloctanedioic acid CAS No. 50905-10-7

2-Butyloctanedioic acid

Cat. No. B1588205
M. Wt: 230.3 g/mol
InChI Key: OWCLRJQYKBAMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492538B1

Procedure details

The above chiral salt, an organic solvent, an alkaline aqueous medium, and dibutyl 1,6-dicarboxy-hexane are mixed in a vessel. 1.0 equivalents (based upon the moles and equivalents of dibutyl 1,6-dicarboxy-hexane) of alkalizing agent, such as sodium hydroxide, is added, optionally with heating. The hydrolysis is allowed to proceed to completion. The mono-esterified butyl 1,6-dicarboxy-hexane is contained within the aqueous phase. The phases are separated. The aqueous phase is acidified with dilute acid to pH 4.5 with cooling. The butyl 1,6-dicarboxy-hexane is isolated by filtration or extraction with diethyl ether.
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-esterified butyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5](CCCC)([C:14]([OH:16])=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:2][CH2:3][CH3:4].[OH-].[Na+]>>[CH2:1]([CH:5]([C:14]([OH:16])=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(CCCCCC(=O)O)(C(=O)O)CCCC
Step Two
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(CCCCCC(=O)O)(C(=O)O)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
mono-esterified butyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
optionally with heating
CUSTOM
Type
CUSTOM
Details
The phases are separated
ADDITION
Type
ADDITION
Details
with dilute acid to pH 4.5
TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(CCCCCC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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